molecular formula C25H39N3O2S B11039010 N-{1-[(1-benzylpiperidin-4-yl)amino]-4-(methylsulfanyl)-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide

N-{1-[(1-benzylpiperidin-4-yl)amino]-4-(methylsulfanyl)-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide

Cat. No.: B11039010
M. Wt: 445.7 g/mol
InChI Key: PHCNLNDAHMZJTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide , belongs to the class of N-benzylpiperidines . It features a piperidine ring conjugated to a benzyl group through one nitrogen atom. The molecular formula is C₁₆H₂₄N₂OS .

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps

    Formation of the Piperidine Ring: Start with a benzylamine derivative (e.g., benzylpiperidine) and react it with an appropriate ketone (e.g., 4-methylcyclohexanone) to form the piperidine ring.

    Thiolation: Introduce the thiol group (methylsulfanyl) by reacting the piperidine intermediate with a thiolating agent (e.g., thionyl chloride).

    Amide Formation: Finally, amidate the thiolated compound with butanoic acid to obtain the desired product.

Industrial Production:: While specific industrial methods may vary, the synthesis typically involves optimizing reaction conditions, scalability, and yield.

Chemical Reactions Analysis

Reactions::

    Oxidation: The thiol group can undergo oxidation to form a disulfide bond.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The benzyl group can be substituted under appropriate conditions.

Common Reagents::

    Thionyl Chloride: For thiolation.

    Hydrogenation Catalysts: For reduction.

    Acid Chlorides: For amide formation.

Major Products:: The major product is the titled compound itself.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: Investigated for potential therapeutic effects.

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for interactions with biological targets.

Mechanism of Action

The compound likely interacts with molecular targets, affecting specific pathways. Detailed mechanisms would require further research.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, its uniqueness lies in the combination of the benzylpiperidine scaffold with the thiol group.

Properties

Molecular Formula

C25H39N3O2S

Molecular Weight

445.7 g/mol

IUPAC Name

N-[1-[(1-benzylpiperidin-4-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylcyclohexane-1-carboxamide

InChI

InChI=1S/C25H39N3O2S/c1-19-8-10-21(11-9-19)24(29)27-23(14-17-31-2)25(30)26-22-12-15-28(16-13-22)18-20-6-4-3-5-7-20/h3-7,19,21-23H,8-18H2,1-2H3,(H,26,30)(H,27,29)

InChI Key

PHCNLNDAHMZJTB-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C(=O)NC(CCSC)C(=O)NC2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.